2-[4-(1,3-Benzodioxol-5-yl)-6-phenylpyridinium-2-yl]phenolate
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Overview
Description
2-[4-(1,3-Benzodioxol-5-yl)-6-phenyl-2-pyridyl]phenol is an organic compound that features a complex structure with multiple aromatic rings. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the benzodioxole moiety, along with the phenyl and pyridyl groups, contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-Benzodioxol-5-yl)-6-phenyl-2-pyridyl]phenol typically involves multi-step organic reactions. One common method starts with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile using bis(2-chloroethyl) ether in the presence of sodium hydroxide at elevated temperatures (70–75°C). This reaction yields 4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-carbonitrile, which is then reduced using lithium tetrahydroaluminate to produce the key intermediate, [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure higher yields and cost-effectiveness. This might include the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,3-Benzodioxol-5-yl)-6-phenyl-2-pyridyl]phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[4-(1,3-Benzodioxol-5-yl)-6-phenyl-2-pyridyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-[4-(1,3-Benzodioxol-5-yl)-6-phenyl-2-pyridyl]phenol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, due to its structural similarity to other bioactive compounds. The benzodioxole moiety, in particular, is known to interact with biological systems, potentially inhibiting or activating specific pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-Benzodioxol-5-yl)-5-(5-ethyl-2,4-dihydroxyphenyl)-2H-pyrazole-3-carboxylic acid
- 4-(1,3-Benzodioxol-5-yloxy)-2-[4-(1H-imidazol-1-yl)phenoxy]-6-methylpyrimidine
Uniqueness
2-[4-(1,3-Benzodioxol-5-yl)-6-phenyl-2-pyridyl]phenol is unique due to the combination of the benzodioxole, phenyl, and pyridyl groups in its structure This combination imparts distinct chemical and biological properties that are not commonly found in other similar compounds
Properties
Molecular Formula |
C24H17NO3 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-[4-(1,3-benzodioxol-5-yl)-6-phenylpyridin-2-yl]phenol |
InChI |
InChI=1S/C24H17NO3/c26-22-9-5-4-8-19(22)21-13-18(12-20(25-21)16-6-2-1-3-7-16)17-10-11-23-24(14-17)28-15-27-23/h1-14,26H,15H2 |
InChI Key |
SSKXSUPRSXYACN-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NC(=C3)C4=CC=CC=C4O)C5=CC=CC=C5 |
Origin of Product |
United States |
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